1-(4-fluorophenyl)-4-methoxy-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(3-phenylpropyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-26-18-14-24(17-11-9-16(21)10-12-17)23-19(18)20(25)22-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJMGYHGDHQZSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NCCCC2=CC=CC=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-4-methoxy-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazole core One common approach is the reaction of hydrazine with a suitable β-diketone to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry to enhance efficiency and control reaction conditions. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-4-methoxy-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the attached groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or modify existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and strong bases (e.g., sodium hydride) are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with distinct chemical and physical properties
Scientific Research Applications
Pharmacological Applications
Anti-Cancer Activity
Research indicates that pyrazole derivatives, including 1-(4-fluorophenyl)-4-methoxy-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide, exhibit promising anti-cancer properties. A study demonstrated that pyrazole-based compounds can inhibit the proliferation of cancer cells, particularly in breast cancer models. The compound's structure allows it to interact with key molecular targets involved in cancer progression, suggesting potential as a therapeutic agent against various malignancies .
Anti-Inflammatory Effects
Another significant application of this compound is its anti-inflammatory activity. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief, making these compounds valuable in treating conditions such as arthritis and other inflammatory diseases .
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Core : Utilizing starting materials like 4-fluorobenzaldehyde and appropriate hydrazines.
- Substitution Reactions : Introducing the methoxy and phenylpropyl groups through nucleophilic substitution reactions.
Table 1: Synthesis Overview
| Step | Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Condensation | 4-Fluorobenzaldehyde + Hydrazine | Reflux in ethanol | High |
| 2 | Alkylation | Pyrazole + Alkyl Halide (Phenylpropyl) | Base catalysis | Moderate |
| 3 | Methylation | Intermediate + Methylating Agent | Mild conditions | High |
Case Study 1: Anti-Cancer Efficacy
In a recent study, the efficacy of pyrazole derivatives was evaluated against various cancer cell lines. The results indicated that compounds similar to this compound showed significant cytotoxicity at nanomolar concentrations, with IC50 values indicating potent anti-cancer activity .
Case Study 2: Inflammation Model
Another study assessed the anti-inflammatory properties using an animal model of arthritis. The administration of pyrazole derivatives resulted in a marked reduction in inflammatory markers and improved mobility in treated subjects compared to controls, highlighting the therapeutic potential of these compounds in managing inflammatory diseases .
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)-4-methoxy-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors, while the methoxy and phenylpropylamide groups contribute to the compound's overall activity. The exact pathways and targets involved would require further research to elucidate.
Comparison with Similar Compounds
Discussion of Research Findings
- Electron Effects: The 4-methoxy group’s electron-donating nature may stabilize the pyrazole ring’s electronic environment, contrasting with AM6545’s electron-withdrawing cyanobutynyl group .
Biological Activity
1-(4-fluorophenyl)-4-methoxy-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article explores the biological activity of this specific compound through various studies, including synthesis, structure-activity relationships (SAR), and in vitro and in vivo evaluations.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Where:
- C = Carbon
- H = Hydrogen
- F = Fluorine
- N = Nitrogen
- O = Oxygen
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The characterization is performed using techniques such as NMR, MS, and X-ray crystallography to confirm the structural integrity and purity of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For example, a study reported that compounds with similar structures exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .
The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cancer proliferation. Specifically, docking studies suggest that this compound may interact with proteins involved in cell cycle regulation and apoptosis.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of pyrazole derivatives have been well-documented. The compound was evaluated using carrageenan-induced paw edema models in rodents, showing substantial reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin .
In analgesic models, it was noted that the compound significantly reduced pain responses in formalin tests, indicating its potential use as an analgesic agent .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the pyrazole ring and substituents significantly affect biological activity. For instance:
- Fluorine Substitution : The presence of a fluorine atom at the para position on the phenyl ring enhances lipophilicity and binding affinity to target proteins.
- Methoxy Group : The methoxy group contributes to increased solubility and bioavailability.
| Compound Variation | Activity Type | Observed Effect |
|---|---|---|
| 1-(4-Fluorophenyl) | Anticancer | Increased potency against cancer cells |
| 4-Methoxy | Anti-inflammatory | Significant reduction in edema |
| N-(3-Phenylpropyl) | Analgesic | Enhanced pain relief |
Case Studies
- In Vivo Efficacy : A study conducted on mice demonstrated that administration of this compound resulted in a marked decrease in tumor size compared to control groups, supporting its potential therapeutic use in oncology .
- Pharmacokinetics : The pharmacokinetic profile indicates good absorption and distribution characteristics, with half-life values suggesting suitability for once-daily dosing regimens .
Q & A
Q. What are the established synthetic routes for 1-(4-fluorophenyl)-4-methoxy-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide, and how do reaction conditions influence yield?
Methodological Answer : The compound is synthesized via multi-step routes, typically involving:
- Step 1 : Formation of the pyrazole core through cyclocondensation of hydrazines with β-keto esters or diketones under reflux conditions (e.g., ethanol, 80°C, 12h) .
- Step 2 : Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling (Pd catalysts, 100°C, 18h) .
- Step 3 : Methoxy and carboxamide functionalization using alkylation (e.g., methyl iodide, K₂CO₃) and amide coupling (EDC/HOBt, DMF, rt) .
Q. Key Variables :
- Catalysts : Palladium-based catalysts improve coupling efficiency but require rigorous oxygen-free conditions.
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility but may complicate purification.
- Yield Optimization : Yields range from 30–65%, with purity confirmed by HPLC (>95%) and NMR (absence of residual solvents) .
Q. How is the structural integrity of this compound validated in academic research?
Methodological Answer : Validation involves:
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substituent positions (e.g., methoxy proton at δ 3.8–4.0 ppm; fluorophenyl aromatic protons at δ 7.2–7.5 ppm) .
- IR : Detects carboxamide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ calc. 394.1532, observed 394.1528) .
- X-ray Crystallography : Resolves bond angles and dihedral distortions (e.g., pyrazole ring planarity) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact bioactivity?
Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
-
Substituent Effects :
Substituent Bioactivity (IC₅₀, μM) Target 4-Fluorophenyl 0.12 ± 0.03 Kinase X 4-Chlorophenyl 0.45 ± 0.12 Kinase X 4-Methoxyphenyl >10.0 Inactive -
Fluorine’s Role : Enhances lipophilicity (logP ~2.8) and metabolic stability compared to bulkier groups (e.g., Cl, logP ~3.2) .
-
Mechanistic Insight : Fluorine’s electronegativity improves target binding via dipole interactions (e.g., kinase ATP-binding pockets) .
Q. What strategies are used to resolve contradictions in reported bioactivity data?
Methodological Answer : Contradictions arise due to assay variability. Mitigation involves:
- Standardized Assays : Use recombinant enzyme systems (e.g., Kinase X, ATP concentration fixed at 1 mM) .
- Control Compounds : Include reference inhibitors (e.g., Staurosporine for kinase assays).
- Data Normalization : Adjust for cell permeability (e.g., parallel artificial membrane permeability assay, PAMPA) .
Q. Case Study :
- Study A : Reported IC₅₀ = 0.12 μM (HEK293 cells) .
- Study B : IC₅₀ = 1.2 μM (HeLa cells).
- Resolution : HeLa cells exhibit higher efflux pump activity (confirmed via verapamil co-treatment) .
Q. What advanced techniques identify molecular targets for this compound?
Methodological Answer :
- Chemoproteomics :
- Photoaffinity Labeling : Incorporation of a diazirine tag to crosslink targets, followed by LC-MS/MS identification .
- Thermal Shift Assay : Detects target stabilization (ΔTm ≥ 2°C) upon compound binding .
- In Silico Docking : Prioritizes targets (e.g., kinase X, Glide score −9.2 kcal/mol) using Schrödinger Suite .
Q. How are stability and solubility challenges addressed in formulation studies?
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
